Lithium propionate

CAS No.: 6531-45-9

Cat. No.: VC1936378

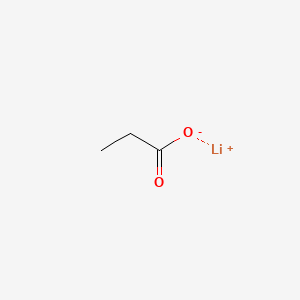

Molecular Formula: C3H5LiO2

Molecular Weight: 80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6531-45-9 |

|---|---|

| Molecular Formula | C3H5LiO2 |

| Molecular Weight | 80 g/mol |

| IUPAC Name | lithium;propanoate |

| Standard InChI | InChI=1S/C3H6O2.Li/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

| Standard InChI Key | AXMOZGKEVIBBCF-UHFFFAOYSA-M |

| SMILES | [Li+].CCC(=O)[O-] |

| Canonical SMILES | [Li+].CCC(=O)[O-] |

Introduction

Physical and Chemical Properties

Basic Properties

Lithium propionate is typically available as a colorless powder with a molecular weight of 80.01 g/mol . Its chemical formula is C₃H₅LiO₂, representing the lithium salt of propionic acid . The compound has several synonyms including propionic acid lithium salt, Li-propionate, and lithium propanoate .

The basic physicochemical properties of lithium propionate are summarized in Table 1:

Structural Characteristics

Structural studies have revealed that lithium propionate exhibits polymorphism, with different crystal structures depending on temperature . Single-crystal X-ray diffraction (XRD) has shown that at certain temperatures, lithium propionate has a monoclinic structure with the symmetry group P21/c . This finding is particularly significant as it represents the first time a single-crystal structure has been reported for any member of the lithium alkanoates series .

The solid phases of lithium propionate have been characterized using various techniques including Fourier-transform infrared spectroscopy (FTIR) and impedance spectroscopy . These techniques have provided valuable insights into the molecular arrangement and bonding patterns within the crystal structure.

Thermodynamic Properties

Lithium propionate exhibits interesting thermodynamic behavior, particularly regarding phase transitions. Differential scanning calorimetry (DSC) studies have identified specific transition temperatures and enthalpies. The compound undergoes a solid-to-solid transition (SII-SI) at approximately 549.1 ± 0.7 K during first heating, which varies in subsequent heating cycles, followed by fusion at 606.1 ± 0.5 K .

Additional thermodynamic properties compiled from various sources are presented in Table 2:

Synthesis and Preparation

Lithium propionate can be synthesized through the neutralization reaction between lithium hydroxide (LiOH) and propionic acid (C₃H₆O₂) in an aqueous medium. The reaction proceeds as follows:

LiOH + C₃H₆O₂ → C₃H₅LiO₂ + H₂O

The product is typically obtained by evaporating the solvent following the neutralization reaction. In industrial settings, this synthesis is conducted on a larger scale with careful control of reaction conditions to ensure high purity and yield of the final product.

The compound can undergo various types of reactions including oxidation (with agents such as potassium permanganate or hydrogen peroxide), reduction (though less common), and substitution reactions where the lithium ion may be replaced by other cations.

Applications

Battery Technology

Studies have demonstrated that lithium propionate can enhance the electrochemical properties of LIBs by improving ionic conductivity and reducing the likelihood of lithium plating, which is detrimental to battery longevity. These characteristics make lithium propionate valuable in the design of safer and more efficient battery systems, particularly for electric vehicles and portable electronics.

In a recent investigation described in the literature, researchers found that incorporating lithium propionate significantly improved cycling stability and capacity retention over extended use periods in silicon anodes. The study employed advanced spectroscopic techniques to monitor changes in interfacial chemistry, demonstrating that lithium propionate contributes positively to the formation of a stable solid electrolyte interphase (SEI) layer.

The effects of related compounds, such as methyl propionate, on lithium-ion battery performance have also been studied. One experiment measured the impact of methyl propionate as an electrolyte additive, finding varied results across different concentration levels. The 20 weight percent (wt%) group demonstrated the highest capacity in cycling tests, while higher concentrations (40 wt% and 60 wt%) performed worse than the control group .

Microbiology and Selective Media

Lithium propionate has found important applications in microbiology, particularly in selective culture media. Lithium chloride-sodium propionate agar has been developed for the enumeration of bifidobacteria in fermented dairy products . This selective medium contains lithium chloride and sodium propionate to inhibit the growth of other lactic acid bacteria while allowing bifidobacteria to thrive .

The following table summarizes the growth patterns observed with lithium chloride-sodium propionate agar:

| Microorganism | Growth on Lithium Chloride-Sodium Propionate Agar |

|---|---|

| Bifidobacteria | Growth observed (comparable to nonselective media) |

| Lactobacilli | No significant growth for most tested strains |

| Streptococcus spp. | Limited growth (only specific strains) |

This selective growth pattern makes lithium propionate valuable for food microbiology and probiotic research, where isolating and enumerating specific bacterial strains is crucial .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume